Meclizine N,N'-Dioxide

説明

BenchChem offers high-quality Meclizine N,N'-Dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Meclizine N,N'-Dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

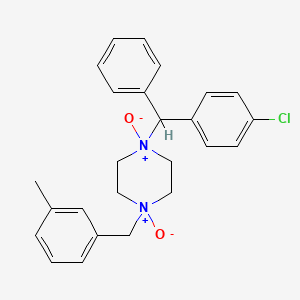

Structure

3D Structure

特性

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]-1,4-dioxidopiperazine-1,4-diium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O2/c1-20-6-5-7-21(18-20)19-27(29)14-16-28(30,17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPRHOVRGSVTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C[N+]2(CC[N+](CC2)(C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705611 | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114624-70-3 | |

| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-, 1,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114624-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Meclizine N,N'-Dioxide

An In-Depth Technical Guide to the Synthesis and Characterization of Meclizine N,N'-Dioxide

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and analytical characterization of Meclizine N,N'-Dioxide. Meclizine, a first-generation H1 antihistamine, is widely used for treating motion sickness and vertigo.[1][2] Its metabolites and potential degradation products, including its N-oxide derivatives, are of significant interest in pharmaceutical development for impurity profiling and understanding its biotransformation. This document details a robust laboratory-scale synthesis protocol for Meclizine N,N'-Dioxide from its parent compound, Meclizine, utilizing meta-chloroperoxybenzoic acid (m-CPBA). Furthermore, it establishes a multi-technique analytical workflow for the unambiguous structural confirmation and purity assessment of the synthesized compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Introduction to Meclizine and its N-Oxide Derivatives

Overview of Meclizine

Meclizine is a piperazine-class antihistamine that functions as an antagonist at H₁ receptors.[1] Its therapeutic effects in managing nausea, vomiting, and dizziness are attributed to its anticholinergic and central nervous system depressant properties.[1][2] The chemical structure of Meclizine, (RS)-1-[(4-chlorophenyl)(phenyl)methyl]-4-(3-methylbenzyl)piperazine, features two tertiary amine nitrogen atoms within the central piperazine ring, making them susceptible to metabolic or synthetic oxidation.[1]

Amine N-Oxides in Pharmaceutical Science

Amine N-oxides are a class of compounds where a nitrogen atom of a tertiary amine is bonded to an oxygen atom. In drug development, N-oxides are significant for several reasons: they are common metabolites of drugs containing tertiary amine moieties, they can be potential impurities in drug formulations, and in some cases, they are designed as prodrugs.[3][4] The N-O bond is polar and can increase the water solubility of a compound, which can alter its pharmacokinetic profile.[5]

Meclizine N,N'-Dioxide: A Compound of Interest

The piperazine core of Meclizine presents two sites for N-oxidation. This can lead to the formation of a mono-N-oxide (Meclizine N-oxide, CAS 114624-69-0) or the di-N,N'-dioxide (Meclizine N,N'-Dioxide, CAS 114624-70-3).[3][6][7] The N,N'-Dioxide is a metabolite and a potential degradation product that must be synthesized and characterized to serve as a reference standard in stability and impurity studies for Meclizine drug products.[3] This guide focuses specifically on the synthesis and characterization of the di-oxidized species.

Synthesis of Meclizine N,N'-Dioxide

Synthetic Strategy and Rationale

The synthesis of Meclizine N,N'-Dioxide is achieved through the direct oxidation of the two tertiary amine nitrogens in the Meclizine piperazine ring. The selection of an appropriate oxidizing agent is critical to ensure high conversion, minimize side reactions, and allow for a straightforward purification process.

Causality of Reagent Choice:

-

Hydrogen Peroxide (H₂O₂): While highly atom-economical and suitable for industrial scales, uncatalyzed reactions with H₂O₂ can be slow, often requiring a large excess of the oxidant.[4][8] The formation of stable hydrogen bonds between the N-oxide product and excess H₂O₂ can complicate its removal during work-up.[4][8]

-

meta-Chloroperoxybenzoic Acid (m-CPBA): For laboratory-scale synthesis, m-CPBA is a pre-eminent reagent for N-oxidation.[5] It is highly efficient, the reaction proceeds under mild conditions, and the byproduct, meta-chlorobenzoic acid (m-CBA), is easily removed by a simple basic wash.[4][9] Given these advantages, m-CPBA is the chosen oxidant for this protocol. A stoichiometric amount of at least two equivalents of m-CPBA is required to ensure the oxidation of both nitrogen atoms to form the N,N'-Dioxide.

Caption: Reaction scheme for the synthesis of Meclizine N,N'-Dioxide.

Detailed Experimental Protocol: Synthesis

Materials and Reagents

| Reagent/Material | Grade | Supplier |

|---|---|---|

| Meclizine | ≥98% | Standard Supplier |

| m-CPBA (meta-Chloroperoxybenzoic acid) | 70-77% | Standard Supplier |

| Dichloromethane (DCM) | Anhydrous | Standard Supplier |

| Sodium Bicarbonate (NaHCO₃) | Reagent | Standard Supplier |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier |

| Silica Gel | 230-400 mesh | Standard Supplier |

Step-by-Step Procedure:

-

Dissolution: Dissolve Meclizine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A concentration of approximately 0.1 M is recommended.

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring. Rationale: The oxidation reaction is exothermic. Cooling prevents potential side reactions and decomposition of the peroxyacid.

-

Oxidant Addition: Add m-CPBA (2.2 eq.) portion-wise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase such as DCM:Methanol (9:1). The highly polar N,N'-Dioxide product will have a significantly lower Rf value than the starting Meclizine.

-

Work-up:

-

Upon completion, cool the reaction mixture again to 0°C.

-

Quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Rationale: The basic wash removes the acidic m-CBA byproduct.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH in DCM) to isolate the pure Meclizine N,N'-Dioxide.

Characterization of Meclizine N,N'-Dioxide

A multi-faceted analytical approach is required for the unambiguous confirmation of the structure and purity of the synthesized product.

Caption: A logical workflow for the characterization of Meclizine N,N'-Dioxide.

Spectroscopic Characterization

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy The formation of the N-O bond causes a significant deshielding effect on adjacent protons and carbons. This results in a characteristic downfield shift in the NMR spectrum, which is a primary indicator of successful oxidation.[8][9]

-

¹H NMR: The methylene protons (CH₂) of the piperazine ring, which are alpha to the nitrogen atoms, will exhibit a pronounced downfield shift compared to the parent Meclizine. Protons on the benzylic carbons attached to the piperazine ring will also be shifted downfield.

-

¹³C NMR: Similarly, the carbon atoms of the piperazine ring and the benzylic carbons will show a downfield shift in the ¹³C NMR spectrum.

3.2.2 Mass Spectrometry (MS) MS is used to confirm the molecular weight of the target compound.

-

Molecular Ion: For Meclizine N,N'-Dioxide (C₂₅H₂₇ClN₂O₂), the expected monoisotopic mass is 422.1761. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 423.1839.

-

Characteristic Fragmentation: A hallmark of N-oxide mass spectra is the facile loss of an oxygen atom.[10] Therefore, prominent fragment ions corresponding to [M-O]⁺ (or [M+H-O]⁺) and [M-2O]⁺ (or [M+H-2O]⁺) are expected, which strongly supports the presence of the N-oxide functionalities.

3.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the presence of the N-O functional group. Tertiary amine N-oxides typically exhibit a strong, characteristic N⁺-O⁻ stretching vibration band in the range of 930–970 cm⁻¹.[8][11] The absence of this peak in the starting material and its presence in the product is a key piece of evidence.

Chromatographic Characterization

3.3.1 High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of the synthesized compound. Due to the basic nature of the piperazine nitrogens (even as N-oxides), poor peak shape can occur on standard C18 columns.[12] A mixed-mode or a modern end-capped C18 column is often preferred.

Example HPLC Protocol for Purity Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to protonate amines, improving peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Gradient | 5% to 95% B over 20 min | Ensures elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 230 nm | Meclizine and its derivatives have a strong UV chromophore.[13] |

| Column Temp. | 30°C | Ensures reproducible retention times. |

Summary of Characterization Data

The following table summarizes the expected analytical data for successfully synthesized and purified Meclizine N,N'-Dioxide.

| Analysis | Parameter | Expected Result |

| Appearance | Physical State | White to off-white solid |

| Mass Spec (ESI+) | [M+H]⁺ | m/z 423.18 ± 0.01 |

| Key Fragments | [M+H-O]⁺, [M+H-2O]⁺ | |

| ¹H NMR (CDCl₃) | Piperazine Protons | Significant downfield shift vs. Meclizine |

| FTIR | N⁺-O⁻ Stretch | ~950 cm⁻¹ |

| HPLC | Purity | ≥95% |

| TLC (9:1 DCM:MeOH) | Rf Value | Significantly lower than Meclizine |

Conclusion

This guide outlines a reliable and verifiable methodology for the synthesis and comprehensive characterization of Meclizine N,N'-Dioxide. The direct oxidation of Meclizine with m-CPBA provides an effective route to the target compound. The subsequent analytical workflow, employing a combination of spectroscopic (NMR, MS, FTIR) and chromatographic (HPLC) techniques, ensures the unequivocal confirmation of its chemical structure and the accurate determination of its purity. The protocols and data presented herein provide a solid foundation for researchers and scientists requiring this N,N'-dioxide derivative as a reference standard for metabolic studies, impurity profiling, and other applications in drug development.

References

-

Wikipedia. Meclizine. [Link]

-

Nencka, J., et al. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

-

The University of Liverpool Repository. The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Meclizine. [Link]

-

Veeprho. Meclizine N,N-Dioxide | CAS 114624-70-3. [Link]

-

Bernier, D., et al. Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update. ResearchGate. [Link]

-

Nencka, J., et al. Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

-

Gendron, T., et al. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules. [Link]

-

Ouyang, L., et al. Large scale experiment and synthesis of Meclizine. ResearchGate. [Link]

-

Cymerman Craig, J., & Purushothaman, K. K. Improved preparation of tertiary amine N-oxides. The Journal of Organic Chemistry. [Link]

-

Peraman, R., et al. A specific stability-indicating RP-HPLC method for the estimation of meclizine hydrochloride in pharmaceutical dosage form. ResearchGate. [Link]

-

Khan, A., et al. Spectrophotometric Method for Determination of Meclizine Hydrochloride in Pharmaceutical Formulations through Ion-Pair Complex Formation. Bentham Science. [Link]

- Google Patents. Synthesis method for meclozine and synthesis method for meclozine hydrochloride.

-

Ramanathan, R., et al. Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. [Link]

-

Sherma, J., & Rolfe, T. Analysis of the active ingredient, meclizine, in motion sickness tablets by high performance thin layer chromatography with densitometric measurement of fluorescence quenching. ResearchGate. [Link]

-

Al-Kafri, N. A.-A., & Al-Mardini, M. A. Separation and Simultaneous Quantitation of Meclizine Hydrochloride and Pyridoxine Hydrochloride in their Solid and Semi-Solid Preparations. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Bryce, T. A., & Maxwell, J. R. Identification of the N-Oxide Group by Mass Spectrometry. ElectronicsAndBooks. [Link]

-

Al-Kinani, M. H., & Abd Al-hammid, S. N. Formulation and Evaluation of Meclizine Hydrochloride Cyclodextrin- Based Mucoadhesive Thermosensitive Nasal In-Situ Gel. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4034, Meclizine. [Link]

-

Global Substance Registration System. MECLIZINE N-OXIDE. [Link]

-

Wang, C., et al. Solid-State Nuclear Magnetic Resonance Spectroscopy for Surface Characterization of Metal Oxide Nanoparticles: State of the Art and Perspectives. Journal of the American Chemical Society. [Link]

-

Al-Trad, B., et al. Identification of N-Oxide-Containing Aromatic Heterocycles as Pharmacophores for Rumen Fermentation Modifiers. Molecules. [Link]

-

National Institute of Standards and Technology. Meclizine. NIST Chemistry WebBook. [Link]

-

ResearchGate. Chemical structure of meclizine. [Link]

-

Zhang, L., et al. Synthesis of meclizine hydrochloride. ResearchGate. [Link]

-

Axios Research. Meclizine N-Oxide (N1-Oxide) HCl. [Link]

-

Martynowycz, M. W., et al. Unraveling the Structure of Meclizine Dihydrochloride with MicroED. Angewandte Chemie International Edition. [Link]

Sources

- 1. Meclizine - Wikipedia [en.wikipedia.org]

- 2. Meclizine | C25H27ClN2 | CID 4034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. veeprho.com [veeprho.com]

- 7. Meclizine N-oxide | CymitQuimica [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. helixchrom.com [helixchrom.com]

- 13. globalresearchonline.net [globalresearchonline.net]

Meclizine N,N'-Dioxide mechanism of action speculation

An In-Depth Technical Guide Topic: Meclizine N,N'-Dioxide Mechanism of Action Speculation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Meclizine is a first-generation histamine H1 antagonist widely employed for the management of motion sickness and vertigo.[1][2] Its clinical efficacy is attributed primarily to its potent inverse agonist activity at H1 receptors within the central nervous system, supplemented by anticholinergic and weak dopaminergic antagonist effects.[1] Like most xenobiotics, meclizine undergoes extensive hepatic metabolism, predominantly via the CYP2D6 enzyme, leading to the formation of various metabolites, including N-oxides.[3] While Meclizine N-oxide is a known metabolite, the pharmacological activity of this species, and particularly the putative Meclizine N,N'-Dioxide, remains entirely uncharacterized.[4][5] This technical guide provides a speculative framework for the potential mechanism of action of Meclizine N,N'-Dioxide. We synthesize the known pharmacology of the parent compound with fundamental principles of drug metabolism to propose three primary hypotheses: the N,N'-Dioxide may function as (1) an inactive, readily excretable metabolite, (2) a pharmacologically active metabolite with a potentially altered receptor profile, or (3) a prodrug capable of in vivo reduction back to the parent meclizine. To move beyond speculation, this guide details a comprehensive, phased research framework, outlining the requisite in vitro and in vivo experimental protocols necessary to systematically elucidate the true pharmacological identity of this metabolite.

The Established Pharmacological Profile of Meclizine

To speculate on the activity of a metabolite, one must first possess a thorough understanding of the parent compound. Meclizine (1-[(4-chlorophenyl)(phenyl)methyl]-4-(3-methylbenzyl)piperazine) is a piperazine-class H1 antihistamine.[6] Its therapeutic effects stem from a multi-receptor interaction profile.

-

Histamine H1 Receptor Antagonism: The primary mechanism of action is its function as a potent inverse agonist at the histamine H1 receptor (K_i = 250 nM).[1][7] By binding to and stabilizing the inactive conformation of the H1 receptor, meclizine blocks the signaling cascade initiated by histamine. This action within the brainstem, particularly in the vestibular nuclei and nucleus of the solitary tract, is crucial for its antiemetic and antivertigo properties.[2][8]

-

Anticholinergic Activity: Meclizine also possesses central anticholinergic properties, contributing to its clinical effects and its side-effect profile (e.g., dry mouth, drowsiness).[2][9] This activity is believed to suppress vestibular neuronal firing.

-

Dopamine Receptor Modulation: The drug has been reported to be a weak antagonist at dopamine D1-like and D2-like receptors.[1] While this activity is less potent than its H1 antagonism, it may contribute to its antiemetic effects by modulating the chemoreceptor trigger zone (CTZ).

-

Pharmacokinetics and Metabolism: Meclizine is metabolized in the liver, with CYP2D6 identified as the dominant enzyme.[3] It has a half-life of approximately 5-6 hours but a duration of action that can extend up to 24 hours.[1] Its metabolism gives rise to several products, including norchlorcyclizine and N-oxide derivatives.[8]

Metabolic Formation of Meclizine N-Oxides

N-oxidation is a common metabolic pathway for tertiary amines, such as the piperazine nitrogens in meclizine. This reaction, often catalyzed by Cytochrome P450 enzymes or Flavin-containing monooxygenases (FMOs), incorporates an oxygen atom onto the nitrogen, increasing the molecule's polarity. This generally facilitates renal excretion.

Given the two tertiary amine centers in meclizine's piperazine ring, two primary N-oxide metabolites are possible: a mono-N-oxide and a di-N-oxide. Meclizine N-oxide (specifically, oxidation at the N4 position) is a commercially available, known metabolite.[4] The formation of a Meclizine N,N'-Dioxide is chemically plausible.

Figure 1: Proposed metabolic pathway for the formation of Meclizine N-Oxides.

Speculative Mechanisms of Action for Meclizine N,N'-Dioxide

The introduction of two highly polar N-oxide functional groups would drastically alter the physicochemical properties of the meclizine scaffold. This leads to three plausible, competing hypotheses regarding its pharmacological activity.

Hypothesis 1: Inactive Excretory Metabolite

This is the most common fate for drug metabolites. The significant increase in polarity and water solubility from the N,N'-Dioxide moiety would facilitate rapid renal clearance. The bulky, charged oxygen atoms would likely create steric hindrance and electrostatic repulsion within the largely hydrophobic binding pockets of the H1 and muscarinic receptors, abolishing or severely reducing binding affinity. Furthermore, this increased polarity would be expected to severely restrict, if not completely prevent, its ability to cross the blood-brain barrier (BBB), a prerequisite for meclizine's primary anti-vertigo effects.[10][11]

Hypothesis 2: Active Metabolite with an Altered Pharmacological Profile

It is conceivable that the N,N'-Dioxide retains some affinity for the original targets or gains affinity for new ones.

-

Retained H1 Affinity: While unlikely, some residual affinity for the H1 receptor cannot be dismissed without experimental evidence. The core pharmacophore might still be able to engage with key residues, albeit with much lower potency.

-

Altered Selectivity: The electronic and steric changes could diminish affinity for H1 receptors while preserving or even enhancing affinity for dopamine receptors or other GPCRs. This could result in a metabolite with a completely different functional profile from the parent drug.

-

Peripheral Activity: If the metabolite is pharmacologically active but cannot cross the BBB, it might exert effects in the periphery. For instance, it could act on peripheral H1 receptors, although the clinical relevance of this for anti-motion sickness effects would be minimal.

Hypothesis 3: Reducible Prodrug

N-oxides can, under certain physiological conditions, be reduced back to their parent tertiary amines by reductases in the liver or other tissues. If Meclizine N,N'-Dioxide serves as a prodrug, it could act as a circulating reservoir that is slowly converted back to active meclizine. This could potentially explain the discrepancy between meclizine's relatively short half-life (~6 hours) and its long duration of action (up to 24 hours).[1][2] The N,N'-Dioxide, being highly polar, might have a different distribution and elimination profile, and its slow conversion could maintain therapeutic concentrations of meclizine over an extended period.

A Proposed Research Framework for Elucidating the Mechanism of Action

To test these hypotheses, a systematic, multi-phase investigation is required. This framework outlines the critical experiments, from in vitro characterization to in vivo validation.

Phase 1: In Vitro Receptor Profiling

The initial step is to determine if Meclizine N,N'-Dioxide binds to and/or modulates the activity of meclizine's known targets. This requires the chemical synthesis or purification of the metabolite.[12][13][14]

Protocol 4.1: Competitive Radioligand Binding Assays

-

Objective: To quantify the binding affinity (K_i) of Meclizine N,N'-Dioxide for human recombinant histamine H1, muscarinic M1-M5, and dopamine D1-D5 receptors.

-

Methodology:

-

Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

-

Incubate a fixed concentration of a high-affinity radioligand (e.g., [³H]-pyrilamine for H1, [³H]-NMS for muscarinic, [³H]-spiperone for D2) with the membrane preparation.

-

Add increasing concentrations of a competing ligand (unlabeled meclizine as a positive control, or the test compound Meclizine N,N'-Dioxide) across a range of 10⁻¹¹ M to 10⁻⁵ M.

-

After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data to a one-site competition model using nonlinear regression to determine the IC₅₀ value.

-

Convert the IC₅₀ to a K_i (inhibitory constant) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

-

Rationale: This is the gold-standard method for determining direct binding affinity. It will definitively answer whether the metabolite can physically interact with the receptors and with what potency compared to the parent drug.

Table 1: Hypothetical Binding Affinity (K_i, nM) Data

| Compound | Histamine H1 | Muscarinic M1 | Dopamine D2 |

| Meclizine | 250[1] | ~500 | >1000[1] |

| Hypothesis 1 Outcome | >10,000 | >10,000 | >10,000 |

| Hypothesis 2 Outcome | 1,000 - 10,000 | >10,000 | 500 - 1,000 |

| Hypothesis 3 Outcome | >10,000 | >10,000 | >10,000 |

Protocol 4.2: Functional Cellular Assays

-

Objective: To determine if Meclizine N,N'-Dioxide acts as an agonist, antagonist, or inverse agonist at the target receptors.

-

Methodology (Example for H1 Receptor):

-

Use a cell line expressing the H1 receptor and a G-protein-coupled calcium signaling pathway (e.g., CHO-H1 cells).

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist/Inverse Agonist Mode: a. Pre-incubate cells with varying concentrations of Meclizine N,N'-Dioxide or meclizine. b. Stimulate the cells with a known H1 agonist (histamine) at its EC₅₀ concentration. c. Measure the change in intracellular calcium concentration using a fluorescence plate reader. A decrease in the histamine-induced signal indicates antagonism or inverse agonism.

-

Agonist Mode: a. Apply varying concentrations of Meclizine N,N'-Dioxide directly to the cells without pre-stimulation. b. Measure any resulting change in intracellular calcium. An increase indicates agonist activity.

-

-

Rationale: Binding does not equal function. This assay determines the functional consequence of any binding identified in Protocol 4.1. Similar assays can be used for other receptors (e.g., cAMP assays for D2 receptors).[15]

Figure 2: H1 receptor signaling pathway targeted by functional assays.

Phase 2: Permeability and Metabolic Stability

These experiments test the metabolite's ability to reach the CNS and its potential to act as a prodrug.

Protocol 4.3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

-

Objective: To measure the ability of Meclizine N,N'-Dioxide to cross a cellular model of the BBB.

-

Methodology (Transwell Assay):

-

Culture a monolayer of brain capillary endothelial cells (e.g., hCMEC/D3 line) on a microporous membrane of a Transwell insert, which separates an apical (blood side) and a basolateral (brain side) chamber.

-

Verify monolayer integrity by measuring transendothelial electrical resistance (TEER).

-

Add Meclizine N,N'-Dioxide, meclizine (high permeability control), and a low permeability marker (e.g., Lucifer yellow) to the apical chamber.

-

At various time points (e.g., 15, 30, 60, 120 minutes), take samples from the basolateral chamber.

-

Quantify the concentration of the compounds in the samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (P_app).

-

-

Rationale: A very low P_app value for the N,N'-Dioxide would strongly support Hypothesis 1 (inactive metabolite) or suggest that any activity (Hypothesis 2) would be confined to the periphery.[16]

Protocol 4.4: In Vitro Metabolic Stability and Prodrug Conversion Assay

-

Objective: To determine if Meclizine N,N'-Dioxide can be metabolically reduced back to meclizine.

-

Methodology:

-

Incubate a known concentration of Meclizine N,N'-Dioxide with human liver microsomes or cryopreserved human hepatocytes.

-

For reductive metabolism, the incubation buffer must contain an NADPH-regenerating system and be conducted under anaerobic or hypoxic conditions to favor reductase activity over oxidative metabolism.

-

At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein and analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both Meclizine N,N'-Dioxide (disappearance) and meclizine (appearance).

-

Calculate the rate of conversion.

-

-

Rationale: The appearance of meclizine in this system would provide strong evidence for Hypothesis 3, that the N,N'-Dioxide can act as a prodrug.

Figure 3: Experimental workflow for the in vitro prodrug conversion assay.

Phase 3: In Vivo Validation

If in vitro data suggests significant activity (Hypothesis 2) or prodrug potential (Hypothesis 3), and BBB permeability is plausible, in vivo studies are warranted.

Protocol 4.5: Rodent Model of Motion Sickness

-

Objective: To assess the efficacy of Meclizine N,N'-Dioxide in preventing motion sickness-like behavior in an animal model.

-

Methodology:

-

Administer Meclizine N,N'-Dioxide, meclizine (positive control), or vehicle (negative control) to rats or mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

After a set pretreatment time, expose the animals to off-vertical axis rotation (a common method to induce motion sickness).

-

Observe and score the animals for behaviors indicative of nausea, such as pica (consumption of non-nutritive substances like kaolin clay) or conditioned taste aversion.

-

In parallel, a satellite group of animals can be used for pharmacokinetic analysis to measure the plasma and brain concentrations of both the N,N'-Dioxide and any meclizine that may have been formed via in vivo reduction.

-

Synthesis and Conclusion

The pharmacological identity of Meclizine N,N'-Dioxide is a significant knowledge gap in the understanding of meclizine's disposition and duration of action. Based on established principles of drug metabolism and pharmacology, we have forwarded three testable hypotheses. It may be an inactive byproduct, an active molecule with a unique profile, or a prodrug that contributes to the parent compound's long-lasting effects. The proposed research framework provides a clear, logical, and technically rigorous path to replace speculation with empirical data. The elucidation of this metabolite's mechanism of action will not only refine our understanding of meclizine but also exemplify the critical importance of characterizing drug metabolites in the broader field of drug development.

References

- Vertex AI Search. (2025). Pharmacology of meclizine (Antivert) ; Mechanism of action, Pharmacokinetics, Uses, Effects.

- Wikipedia. (n.d.). Meclizine.

- National Center for Biotechnology Inform

- Kasi, A. (2023). Meclizine. In StatPearls.

- Gonen, T., et al. (2023). Unraveling the Structure of Meclizine Dihydrochloride with MicroED. PubMed Central.

- Gonen, T., et al. (n.d.). Unraveling the Structure of Meclizine Dihydrochloride with MicroED. PubMed Central.

- Tsai, M. J., et al. (2011).

- Dr.Oracle. (2025). What is the mechanism of action of meclizine (antihistamine)?.

- Dr.Oracle. (2025). What is the mechanism of action of Meclizine?.

- Small Molecule Pathway Database. (2017). Meclizine H1-Antihistamine Action.

- BenchChem. (2025).

- Cayman Chemical. (n.d.). Meclizine N-oxide (CAS 114624-69-0).

- MedChemExpress. (n.d.). Meclizine N-oxide.

- Pediatric Oncall. (n.d.).

- ResearchGate. (n.d.). Meclizine protected 6-hydroxydopamine (6-OHDA)

- Al-Khedairy, E. B. H. (2025). Formulation and Evaluation of Meclizine Hydrochloride Cyclodextrin- Based Mucoadhesive Thermosensitive Nasal In-Situ Gel.

- ResearchGate. (2025). Synthesis of meclizine hydrochloride.

- ResearchGate. (n.d.). Large scale experiment and synthesis of Meclizine.

- Semantic Scholar. (n.d.). Synthesis of meclizine hydrochloride.

- Hadinejad, A., et al. (2020). The effects of meclizine on motion sickness revisited. PubMed.

- Shityakov, S., et al. (n.d.). Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers. PubMed Central.

- Kim, Y. S., et al. (2022).

- MDPI. (n.d.). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight.

- El-Dahmy, R. M., et al. (2021). A new dual function orodissolvable/dispersible meclizine HCL tablet to challenge patient inconvenience: in vitro evaluation and in vivo assessment in human volunteers. PubMed.

- PubMed Central. (n.d.). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms.

- Schetz, J. A., et al. (2009).

- Kitabatake, M., et al. (2023). Phase 1b study on the repurposing of meclizine hydrochloride for children with achondroplasia.

- de Gooijer, M. C., et al. (2023). Explaining Blood-Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PubMed.

Sources

- 1. Meclizine - Wikipedia [en.wikipedia.org]

- 2. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Meclizine metabolism and pharmacokinetics: formulation on its absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Meclizine | C25H27ClN2 | CID 4034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of meclizine hydrochloride | Semantic Scholar [semanticscholar.org]

- 15. Dopamine D3 receptor selective ligands with varying intrinsic efficacies at adenylyl cyclase inhibition and mitogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Explaining Blood-Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effects of meclizine on motion sickness revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Pharmacokinetic Analysis: Meclizine versus its N,N'-Dioxide Metabolite

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Imperative of Characterizing Metabolites in Drug Development

In the landscape of drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to ensuring its safety and efficacy. This extends beyond the parent drug to its metabolites, which can exhibit their own distinct pharmacological and toxicological properties. This guide provides a comprehensive technical framework for a comparative pharmacokinetic analysis of the first-generation antihistamine, meclizine, and its metabolite, meclizine N,N'-dioxide.

Meclizine is widely used for the management of motion sickness and vertigo.[1][2][3] Its clinical effects are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties. The primary route of meclizine metabolism is oxidation, predominantly mediated by the cytochrome P450 enzyme CYP2D6.[2][4][5][6] This metabolic process gives rise to several metabolites, including meclizine N,N'-dioxide. While the pharmacokinetics of meclizine have been characterized to some extent, with a reported plasma elimination half-life of approximately 5-6 hours, data on its N,N'-dioxide metabolite is sparse.[1][5][6]

This guide will therefore not only summarize the known pharmacokinetics of meclizine but will also present a detailed, scientifically-grounded hypothetical study design for the direct comparison of meclizine and the synthetically available meclizine N,N'-dioxide.[7][8] By elucidating the ADME profile of this metabolite, we can gain a more complete picture of meclizine's in vivo behavior, a critical step in refining its therapeutic use and ensuring patient safety, in line with FDA guidance on the safety testing of drug metabolites.[9][10][11]

Section 1: Foundational Pharmacokinetics of Meclizine

A baseline understanding of meclizine's pharmacokinetic parameters is essential for a meaningful comparison with its N,N'-dioxide metabolite.

| Pharmacokinetic Parameter | Reported Value for Meclizine | References |

| Bioavailability (F) | 22 - 32% | [1] |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 3 hours | [1][2][5][6] |

| Elimination Half-Life (t1/2) | 5 - 6 hours | [1][5][6] |

| Volume of Distribution (Vd) | ~7 L/kg | [2] |

| Metabolism | Primarily hepatic, via CYP2D6 | [2][4][5][6] |

| Excretion | Metabolites in urine, unchanged drug in feces | [2][3] |

The significant inter-individual variability in meclizine exposure can be attributed in part to the genetic polymorphism of its primary metabolizing enzyme, CYP2D6.[4][6] This underscores the importance of understanding the complete metabolic profile of the drug.

Section 2: Proposed Comparative In Vitro ADME Profiling

To delineate the intrinsic pharmacokinetic properties of meclizine N,N'-dioxide relative to its parent compound, a suite of in vitro ADME assays is proposed. These assays are fundamental in early drug discovery and development for identifying potential liabilities and guiding further studies.[12][13][14][15]

Aqueous Solubility Assessment

Rationale: Solubility is a critical determinant of oral absorption. Poor aqueous solubility can lead to low bioavailability.[1] This experiment will determine the thermodynamic solubility of both compounds.

Experimental Protocol:

-

Prepare supersaturated solutions of meclizine and meclizine N,N'-dioxide in phosphate-buffered saline (PBS) at pH 7.4.

-

Equilibrate the solutions at 37°C for 24 hours with continuous agitation.

-

Filter the solutions to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS method.[16][17][18]

Intestinal Permeability: Caco-2 Bidirectional Assay

Rationale: The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal permeability and identifying substrates of efflux transporters like P-glycoprotein (P-gp).[13][15][19] This assay will assess the rate of transport of both compounds across a surrogate intestinal barrier.

Experimental Protocol:

-

Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.

-

Confirm monolayer integrity by measuring transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer Yellow).[19]

-

For apical to basolateral (A-B) permeability, add the test compound (meclizine or meclizine N,N'-dioxide) to the apical chamber and sample from the basolateral chamber over a 2-hour period.

-

For basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and sample from the apical chamber.

-

Quantify the compound concentrations in the collected samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

Caption: Caco-2 permeability assay workflow.

Metabolic Stability in Human Liver Microsomes

Rationale: This assay provides an indication of the intrinsic clearance of a compound by hepatic phase I enzymes, primarily cytochrome P450s.[12][20][21][22] Comparing the metabolic stability of meclizine and its N,N'-dioxide will reveal if the metabolite is more or less susceptible to further metabolism.

Experimental Protocol:

-

Incubate meclizine or meclizine N,N'-dioxide (at a final concentration of 1 µM) with pooled human liver microsomes (0.5 mg/mL protein) at 37°C.

-

Initiate the metabolic reaction by adding the cofactor NADPH.

-

Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)

Rationale: The extent of binding to plasma proteins influences the distribution of a drug and its availability to interact with its target and metabolizing enzymes.[3][10][11][23][24] Only the unbound fraction is pharmacologically active.

Experimental Protocol:

-

Add meclizine or meclizine N,N'-dioxide to human plasma in the sample chamber of a RED device.

-

Add dialysis buffer to the buffer chamber.

-

Incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

-

Quantify the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

-

Calculate the fraction unbound (fu) in plasma.

Section 3: Proposed Comparative In Vivo Pharmacokinetic Study in Rodents

Following the in vitro characterization, a comparative in vivo PK study in a rodent model (e.g., Sprague-Dawley rats) is proposed to understand the disposition of meclizine and meclizine N,N'-dioxide in a whole organism.

Study Design and Dosing

Rationale: A parallel-group design with oral (PO) and intravenous (IV) administration will allow for the determination of key PK parameters, including bioavailability. A "cassette dosing" approach, where a cocktail of compounds is administered, could be considered for initial screening to reduce animal use, though potential for drug-drug interactions should be assessed.[4][14][16][25]

Experimental Protocol:

-

Acclimatize male Sprague-Dawley rats for at least one week.

-

Divide the animals into four groups:

-

Group 1: Meclizine (PO, e.g., 10 mg/kg)

-

Group 2: Meclizine (IV, e.g., 2 mg/kg)

-

Group 3: Meclizine N,N'-Dioxide (PO, e.g., 10 mg/kg)

-

Group 4: Meclizine N,N'-Dioxide (IV, e.g., 2 mg/kg)

-

-

Administer the compounds to fasted animals.

-

Collect serial blood samples via a cannulated vessel at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Process blood samples to obtain plasma and store at -80°C until analysis.

Caption: In vivo pharmacokinetic study workflow.

Bioanalytical Method Validation

Rationale: A robust and validated bioanalytical method is crucial for the accurate quantification of meclizine and meclizine N,N'-dioxide in plasma samples. The method should be validated according to regulatory guidelines.[26][27][28][29]

Validation Parameters:

-

Selectivity and Specificity: No interference from endogenous plasma components or the other compound.

-

Linearity: A linear relationship between concentration and instrument response over the expected concentration range.

-

Accuracy and Precision: Within- and between-run accuracy and precision should be within acceptable limits (e.g., ±15% for quality control samples, ±20% at the lower limit of quantification).

-

Recovery: Consistent and reproducible extraction recovery.

-

Matrix Effect: Assessment of ion suppression or enhancement from the plasma matrix.

-

Stability: Stability of the analytes under various storage and processing conditions (freeze-thaw, bench-top, long-term).

Pharmacokinetic Data Analysis

Rationale: Non-compartmental analysis (NCA) will be used to determine the key pharmacokinetic parameters from the plasma concentration-time data.[8][17][30][31]

Key Parameters to be Determined:

-

Maximum Plasma Concentration (Cmax)

-

Time to Cmax (Tmax)

-

Area Under the Plasma Concentration-Time Curve (AUC)

-

Clearance (CL)

-

Volume of Distribution (Vd)

-

Elimination Half-Life (t1/2)

-

Bioavailability (F) (calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV))

Section 4: Integrated Data Interpretation and Reporting

A comprehensive analysis of the data generated from the in vitro and in vivo studies will provide a clear comparison of the pharmacokinetic profiles of meclizine and meclizine N,N'-dioxide.

Hypothetical Comparative Data Summary:

| Parameter | Meclizine (Hypothetical Data) | Meclizine N,N'-Dioxide (Hypothetical Data) | Interpretation of Potential Differences |

| Aqueous Solubility (µg/mL) | Low | Higher | Higher solubility of the metabolite could lead to improved dissolution and potentially better oral absorption. |

| Caco-2 Papp (A-B) (10^-6 cm/s) | Moderate | Low | Lower permeability of the metabolite may result in reduced absorption from the gut. |

| Efflux Ratio (ER) | >2 | ~1 | An ER >2 for meclizine suggests it is a substrate of an efflux transporter (e.g., P-gp), while an ER of ~1 for the metabolite suggests it is not. |

| Metabolic Stability (t1/2, min) | 30 | >60 | The metabolite is more stable, indicating a lower intrinsic clearance and potentially a longer in vivo half-life. |

| Plasma Protein Binding (fu, %) | 1% | 5% | Higher unbound fraction for the metabolite could lead to a larger volume of distribution and increased clearance. |

| In Vivo Bioavailability (F, %) | 25% | 10% | The combined effects of lower permeability and potential first-pass metabolism could result in lower bioavailability for the metabolite. |

| In Vivo Half-Life (t1/2, hr) | 5 | 8 | The higher metabolic stability of the N,N'-dioxide could translate to a longer elimination half-life in vivo. |

Conclusion: A Holistic View of Meclizine Pharmacokinetics

This technical guide has outlined a systematic and scientifically rigorous approach to comparing the pharmacokinetics of meclizine and its N,N'-dioxide metabolite. By conducting the proposed in vitro and in vivo studies, researchers and drug development professionals can generate a comprehensive dataset that will illuminate the ADME properties of the metabolite in relation to the parent drug. This knowledge is critical for a complete understanding of meclizine's disposition in the body, which can inform clinical use, aid in the interpretation of clinical data, and ultimately contribute to the safer and more effective use of this important medication. The principles and methodologies detailed herein provide a robust framework for the characterization of any parent-metabolite pair in drug development.

References

-

Meclizine - Wikipedia. (n.d.). Retrieved from [Link]

-

Patel, P. N., & Sherman, K. E. (2023). Meclizine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Wang, Z., Qian, S., Zhang, Q., & Chow, M. S. (2011). Meclizine metabolism and pharmacokinetics: formulation on its absorption. The Journal of Clinical Pharmacology, 51(10), 1353–1358. [Link]

-

Drugs.com. (2023). Meclizine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). ANTIVERT® (meclizine HCl) Tablets USP 12.5 mg, 25 mg, and 50 mg. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

-

Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Retrieved from [Link]

-

MedCentral. (n.d.). Meclizine: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

-

International Journal of Innovative Research in Medical and Pharmaceutical Sciences. (n.d.). Cassette Dosing in Drug Discovery: Advantages, Limitations, and Its Role in High-Throughput Pharmacokinetic Screening. Retrieved from [Link]

-

Alera Labs, LLC. (2019). In Vitro ADME Assays. Retrieved from [Link]

-

Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

-

Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

-

BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

-

BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

-

Veeprho. (n.d.). Meclizine N,N-Dioxide | CAS 114624-70-3. Retrieved from [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

-

Noe, D. A. (2020). Parameter Estimation and Reporting in Noncompartmental Analysis of Clinical Pharmacokinetic Data. Clinical Pharmacology in Drug Development, 9 Suppl 1, S5–S35. [Link]

-

ResearchGate. (n.d.). Noncompartmental Versus Compartmental Approaches to Pharmacokinetic Analysis. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

-

White, J. R., Jr, & Johnson-Davis, K. L. (2007). The application of cassette dosing for pharmacokinetic screening in small-molecule cancer drug discovery. Molecular cancer therapeutics, 6(4), 1183–1193. [Link]

-

Certara. (2023). Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis. Retrieved from [Link]

-

JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

-

Yang, T., Inerowicz, D., & Song, D. (2009). High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 49(3), 740–745. [Link]

-

U.S. Food and Drug Administration. (2022). Population Pharmacokinetics Guidance for Industry. Retrieved from [Link]

-

ClinicalTrials.gov. (2018). Clinical Pharmacokinetic Noncompartmental Data Analysis Plan. Retrieved from [Link]

-

Jenkins, R., Duggan, J. X., Aubry, A. F., Zeng, J., & Wang, J. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(13), 1671–1690. [Link]

-

Patsnap. (2023). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]

-

Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

-

DePalma, R., Zang, X., & Kim, S. (2023). Development and validation of a high-throughput LC-MS/MS bioanalytical method for the simultaneous quantification of cannabidiol and metabolites in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1223, 123734. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

-

Abdessadek, M., El-Abid, J., & Sefrioui, H. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Biology & Biotechnology, 11(4), 1-8. [Link]

Sources

- 1. Predicting human pharmacokinetics from preclinical data: volume of distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Cassette Dosing Study - Creative Biolabs [creative-biolabs.com]

- 5. Predicting human pharmacokinetics from preclinical data: absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predicting human pharmacokinetics from preclinical data: clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 8. Parameter Estimation and Reporting in Noncompartmental Analysis of Clinical Pharmacokinetic Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and Allometric Scaling [mdpi.com]

- 10. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. mercell.com [mercell.com]

- 13. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. certara.com [certara.com]

- 15. Demonstrating suitability of the Caco-2 cell model for BCS-based biowaiver according to the recent FDA and ICH harmonised guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The application of cassette dosing for pharmacokinetic screening in small-molecule cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. certara.com [certara.com]

- 18. High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. mttlab.eu [mttlab.eu]

- 21. bioivt.com [bioivt.com]

- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. enamine.net [enamine.net]

- 24. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]

- 25. ijirmps.org [ijirmps.org]

- 26. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 27. Development and validation of a high-throughput LC-MS/MS bioanalytical method for the simultaneous quantification of cannabidiol and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. fda.gov [fda.gov]

- 29. japsonline.com [japsonline.com]

- 30. researchgate.net [researchgate.net]

- 31. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

An In-Depth Technical Guide to the In Vitro Metabolic Stability of Meclizine N,N'-Dioxide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro metabolic stability of Meclizine N,N'-Dioxide. Moving beyond a simple recitation of steps, this document delves into the causal reasoning behind experimental design, ensuring a robust and self-validating approach to generating high-quality, reproducible data.

Introduction: The Significance of Metabolite Stability

Meclizine, a first-generation H1 antagonist, is widely used for the management of motion sickness and vertigo.[1][2] Its metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 identified as the dominant enzyme responsible for biotransformation in humans.[1][3] The metabolic pathways for tertiary amines like meclizine often involve N-oxidation, leading to the formation of N-oxide metabolites.[4] Meclizine N,N'-Dioxide is a potential metabolite of meclizine, and understanding its metabolic fate is crucial for a complete characterization of the parent drug's disposition.[5][6]

The stability of a metabolite is a critical parameter in drug development for several reasons:

-

Pharmacological Activity: Metabolites can be active, inactive, or even toxic. An N-oxide metabolite may possess its own pharmacological profile or serve as a prodrug, being reduced back to the active parent compound in vivo.[4]

-

Pharmacokinetics: A highly stable metabolite can accumulate in the plasma, contributing significantly to the overall exposure and potentially leading to off-target effects or drug-drug interactions.

-

Safety Assessment: A comprehensive understanding of all major circulating metabolites is a regulatory expectation to ensure a complete safety profile of a new chemical entity.

This guide will focus on the use of human liver microsomes (HLM) as the in vitro test system, as they are a rich source of Phase I metabolic enzymes, particularly CYPs, and are a standard model for early-stage metabolic stability screening.[7][8]

Scientific Rationale and Experimental Design

The core of this investigation is to determine the rate at which Meclizine N,N'-Dioxide is consumed by metabolic enzymes in a controlled in vitro environment. This is quantified as the intrinsic clearance (Clint), a measure of the inherent ability of the liver to metabolize a compound.[9]

The Choice of In Vitro System: Human Liver Microsomes

Human liver microsomes are vesicles of the endoplasmic reticulum, prepared by ultracentrifugation of liver homogenate.[8] They are selected for this study for the following reasons:

-

Enzyme Concentration: They contain a high concentration of Phase I enzymes, including the CYP and flavin-containing monooxygenase (FMO) systems, which are primary catalysts for N-oxide formation and potential further metabolism.[4][7][8]

-

Cost-Effectiveness and Throughput: Microsomal assays are relatively inexpensive and amenable to a 96-well plate format, making them suitable for screening and early-stage development.[10][11]

-

Mechanistic Focus: This system isolates the contribution of Phase I metabolism. By comparing results in the presence and absence of necessary cofactors, the involvement of specific enzyme classes can be elucidated.[7]

Cofactor Requirement: The NADPH Regenerating System

CYP-mediated reactions are oxidative and require a constant supply of the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form).[7] In a static in vitro system, NADPH is rapidly depleted. To ensure the enzymatic reaction proceeds linearly over the incubation period, an NADPH regenerating system is essential.

This system typically consists of:

-

NADP+ : The oxidized form of the cofactor.

-

Glucose-6-phosphate (G6P) : The substrate for the regenerating enzyme.

-

Glucose-6-phosphate Dehydrogenase (G6PDH) : The enzyme that reduces NADP+ to NADPH using G6P.[10]

By continuously replenishing the NADPH pool, the metabolic reaction is not limited by cofactor availability, ensuring the measured clearance reflects the true enzymatic capacity.

Experimental Workflow: A Visual Overview

The experimental workflow is designed to ensure reproducibility and minimize variability. The following diagram illustrates the key stages of the assay.

Caption: Figure 1. Experimental Workflow for Microsomal Stability Assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, which is standard for metabolic stability assays.[10]

Materials and Reagents

-

Meclizine N,N'-Dioxide (analytical standard)

-

Pooled Human Liver Microsomes (e.g., from a reputable supplier)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Magnesium Chloride (MgCl2)

-

NADPH Regenerating System (Solutions A & B, or a pre-mixed commercial system)

-

Dimethyl Sulfoxide (DMSO), HPLC grade

-

Acetonitrile (ACN), LC-MS grade

-

Formic Acid, LC-MS grade

-

Ultrapure Water

-

Internal Standard (IS): A structurally similar compound not present in the matrix, such as Flunarizine, for analytical normalization.

-

Positive Control Compounds (e.g., Verapamil for high clearance, Imipramine for low clearance)[12]

Preparation of Solutions

-

Test Compound Stock (10 mM): Accurately weigh and dissolve Meclizine N,N'-Dioxide in DMSO.

-

Intermediate Spiking Solution (100 µM): Dilute the 10 mM stock solution in a 50:50 mixture of Acetonitrile:Water.

-

Microsomal Working Solution (1 mg/mL): Thaw pooled HLM rapidly at 37°C and immediately place on ice. Dilute to 1 mg/mL with ice-cold 100 mM potassium phosphate buffer (pH 7.4).

-

NADPH Regenerating System Working Solution: Prepare according to the manufacturer's instructions immediately before use. Keep on ice.

-

Termination Solution: Ice-cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 nM).

Incubation Procedure

-

In a 96-well plate, add the required volume of 100 mM phosphate buffer.

-

Add the microsomal working solution to achieve a final protein concentration of 0.5 mg/mL in the incubation mixture.[7]

-

Add the intermediate spiking solution to achieve a final Meclizine N,N'-Dioxide concentration of 1 µM . Rationale: This concentration is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics.

-

Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes to allow the compound and microsomes to reach thermal equilibrium.

-

Initiation: Start the metabolic reaction by adding the NADPH regenerating system working solution. This is Time 0 .

-

Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing 3-5 volumes of the ice-cold termination solution.[10] The immediate addition of a large volume of organic solvent effectively stops the enzymatic reaction by precipitating the proteins.

-

Control Incubations:

-

Negative Control (-NADPH): At the final time point, run a parallel incubation where the NADPH system is replaced with buffer. This accounts for any non-enzymatic degradation.

-

Positive Controls: Run known high and low clearance compounds to verify the metabolic competency of the microsomal batch.

-

Sample Processing and LC-MS/MS Analysis

-

Protein Precipitation: After the final time point, seal and centrifuge the sample plate (e.g., at 4000 rpm for 10 minutes at 4°C) to pellet the precipitated microsomal proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method.

| Parameter | Recommended Starting Conditions |

| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, <3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 - 0.5 mL/min |

| Gradient | A suitable gradient from low to high organic phase to elute the analyte and IS. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

| Table 1: Suggested starting parameters for LC-MS/MS analysis.[13] |

Self-Validation Check: The peak area of the internal standard should be consistent across all samples (excluding the T0 sample if IS is in the termination solution). Significant variation may indicate issues with sample processing or matrix effects.

Data Analysis and Interpretation

The primary output from the LC-MS/MS is the peak area ratio of the analyte (Meclizine N,N'-Dioxide) to the internal standard at each time point.

-

Calculate Percent Remaining:

-

% Remaining at time t = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

-

-

Determine the Elimination Rate Constant (k):

-

Plot the natural logarithm (ln) of the % Remaining versus time.

-

The slope of the linear regression line of this plot is equal to the negative elimination rate constant (-k). The unit is min⁻¹.

-

-

Calculate In Vitro Half-Life (t½):

-

t½ (min) = 0.693 / k

-

-

Calculate In Vitro Intrinsic Clearance (Clint):

-

Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

-

This can be simplified to: Clint = k * (Incubation Volume (µL) / Microsomal Protein (mg))[9]

-

Interpreting the Data

The calculated Clint value allows for the classification of Meclizine N,N'-Dioxide's metabolic stability.

| Intrinsic Clearance (µL/min/mg) | Half-Life (min) | Metabolic Stability Classification |

| < 12 | > 58 | Low (Stable) |

| 12 - 55 | 13 - 58 | Medium (Moderately Stable) |

| > 55 | < 13 | High (Unstable) |

| Table 2: General classification of in vitro metabolic stability based on human liver microsome data. (Adapted from industry standards). |

A high clearance value suggests that Meclizine N,N'-Dioxide is rapidly metabolized by microsomal enzymes. A low clearance value indicates it is relatively stable in this system.

Potential Metabolic Pathways of Meclizine N,N'-Dioxide

While the primary goal of this assay is to measure the disappearance of the parent compound, it is also critical to consider the potential transformation products. For an N-oxide, several pathways are possible.

Caption: Figure 2. Potential Metabolic Pathways for Meclizine N,N'-Dioxide.

-

Reduction: N-oxides can be reduced back to the corresponding tertiary amine.[14] This can be a significant metabolic pathway and would regenerate the parent drug, meclizine. This reaction can be catalyzed by CYP enzymes or other reductases present in the microsomes.

-

Further Oxidation: The molecule could undergo additional oxidative metabolism, such as hydroxylation on the aromatic rings, catalyzed by CYP enzymes.

-

Stability: It is also possible that the N,N'-Dioxide is a metabolically stable terminal metabolite with low intrinsic clearance.

By analyzing the LC-MS/MS data for the appearance of potential metabolites (e.g., meclizine, a mono-N-oxide), a more complete picture of the metabolic fate of Meclizine N,N'-Dioxide can be developed.

Conclusion

This technical guide provides a robust, scientifically-grounded framework for determining the in vitro metabolic stability of Meclizine N,N'-Dioxide. By employing human liver microsomes in conjunction with an NADPH regenerating system and a sensitive LC-MS/MS analytical method, researchers can generate reliable intrinsic clearance data. This information is fundamental to understanding the pharmacokinetic profile of meclizine's metabolites, thereby supporting comprehensive drug safety and efficacy assessments. The principles and protocols detailed herein are designed to ensure data integrity and provide actionable insights for drug development professionals.

References

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

-

Wang, Z., et al. (2012). Meclizine metabolism and pharmacokinetics: formulation on its absorption. Journal of Clinical Pharmacology, 52(4), 573-579. [Link]

-

Khan, A., et al. (2021). Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. Drug Development and Industrial Pharmacy, 47(3), 361-366. [Link]

-

Foo, W. Y., et al. (2015). Meclizine, a pregnane X receptor agonist, is a direct inhibitor and mechanism-based inactivator of human cytochrome P450 3A. Biochemical Pharmacology, 98(1), 169-179. [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

-

Wang, Z., et al. (2011). Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 879(1), 95-99. [Link]

-

MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

-

Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

-

ResearchGate. (n.d.). Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. [Link]

-

National Center for Biotechnology Information. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Meclizine (HMDB0014875). [Link]

-

ResearchGate. (n.d.). Oxidative degradation chromatogram for meclizine hydrochloride. [Link]

-

ChemHelp ASAP. (2023). metabolic stability & determining intrinsic drug clearance. [Link]

-

Axios Research. (n.d.). Meclizine-d8 dihydrochloride. [Link]

-

Gohil, V. M., et al. (2013). Meclizine Inhibits Mitochondrial Respiration through Direct Targeting of Cytosolic Phosphoethanolamine Metabolism. Journal of Biological Chemistry, 288(49), 35387-35395. [Link]

-

ResearchGate. (n.d.). Metabolic stability of selected compounds in human liver microsomes. [Link]

-

ResearchGate. (n.d.). Large scale experiment and synthesis of Meclizine. [Link]

-

National Center for Biotechnology Information. (2023). Meclizine. StatPearls. [Link]

-

ResearchGate. (n.d.). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. [Link]

-

GSRS. (n.d.). MECLIZINE N-OXIDE. [Link]

-

ResearchGate. (n.d.). Synthesis of meclizine hydrochloride. [Link]

-

Semantic Scholar. (n.d.). Synthesis of meclizine hydrochloride. [Link]

-

ResearchGate. (n.d.). The Role of Drug Metabolites in the Inhibition of Cytochrome P450 Enzymes. [Link]

-

ResearchGate. (n.d.). (PDF) Meclizine Inhibits Mitochondria! Respiration through Direct Targeting of Cytosolic Phosphoethanolamine Metabolism. [Link]

-

National Center for Biotechnology Information. (n.d.). Meclizine. PubChem. [Link]

-

Acta Pharmaceutica Sciencia. (2022). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[3][10][15] triazolo[4,3-a]quinoxaline by in vitro rat. [Link]

-

Cashman, J. R., et al. (1990). Oxidation of N-hydroxynorzimeldine to a stable nitrone by hepatic monooxygenases. Chemical Research in Toxicology, 3(5), 428-432. [Link]

-

ResearchGate. (n.d.). Base degradation chromatogram for meclizine hydrochloride. [Link]

-

Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. [Link]

-

Caldararo, S., et al. (2016). Mechanistic investigation of trimethylamine-N-oxide reduction catalysed by biomimetic molybdenum enzyme models. Dalton Transactions, 45(18), 7625-7635. [Link]

-

MDPI. (2021). Photocatalysis as a Tool for in Vitro Drug Metabolism Simulation: Multivariate Comparison of Twelve Metal Oxides on a Set of Twenty Model Drugs. [Link]

-

MDPI. (2021). Enzymatically Produced Trimethylamine N-Oxide: Conserving It or Eliminating It. [Link]

Sources

- 1. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Meclizine | C25H27ClN2 | CID 4034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Meclizine metabolism and pharmacokinetics: formulation on its absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Meclizine N-Oxide | CAS No- 114624-69-0 [chemicea.com]

- 6. Meclizine-d8 dihydrochloride | Axios Research [axios-research.com]

- 7. mttlab.eu [mttlab.eu]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanistic investigation of trimethylamine-N-oxide reduction catalysed by biomimetic molybdenum enzyme models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Meclizine, a pregnane X receptor agonist, is a direct inhibitor and mechanism-based inactivator of human cytochrome P450 3A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Pharmacological Activity of Meclizine N,N'-Dioxide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine, a first-generation H1 antihistamine, is a well-established therapeutic for the management of motion sickness and vertigo, exerting its effects through central anticholinergic and H1 receptor antagonist activities.[1][2] Its metabolism gives rise to various derivatives, among them Meclizine N,N'-Dioxide, a molecule whose pharmacological profile remains largely uncharted.[3][4] This technical guide provides a comprehensive framework for the systematic investigation of the potential pharmacological activity of Meclizine N,N'-Dioxide. We will delve into the theoretical underpinnings of N-oxide pharmacology, propose key hypotheses regarding the activity of this metabolite, and provide detailed, field-proven methodologies for its synthesis and rigorous pharmacological characterization. This document is intended to serve as a roadmap for researchers seeking to elucidate the therapeutic potential of this intriguing compound.

Introduction: The Rationale for Investigating Meclizine N,N'-Dioxide

Tertiary amine N-oxides are common metabolites of many drugs and can exhibit their own distinct pharmacological profiles, act as prodrugs that convert back to the parent amine, or display altered pharmacokinetic properties such as solubility and membrane permeability.[5][6] The introduction of the highly polar N-oxide functional groups to the piperazine core of Meclizine could fundamentally alter its interaction with biological targets and its disposition in the body.[7]

Several key questions arise regarding the potential activity of Meclizine N,N'-Dioxide:

-

Intrinsic Pharmacological Activity: Does Meclizine N,N'-Dioxide possess inherent antagonist activity at histamine H1 or muscarinic receptors?

-